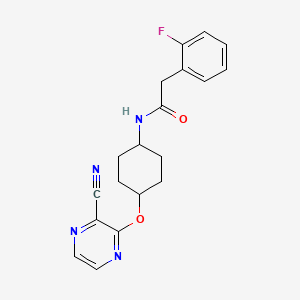

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide

Descripción

Research Significance in Medicinal Chemistry

The compound’s significance stems from three key structural elements:

- Pyrazine core : The 3-cyanopyrazine moiety facilitates hydrogen bonding and π-π stacking interactions with biological targets, a feature validated in studies of analogous compounds showing nanomolar affinity for kinase domains.

- Stereochemical precision : The (1r,4r)-cyclohexyl configuration imposes spatial constraints that enhance target selectivity, reducing off-site interactions common in planar aromatic systems.

- Fluorophenyl-acetamide linkage : The 2-fluorophenyl group provides metabolic stability through fluorine’s electronegative effects while maintaining hydrophobic contact surfaces critical for binding.

Comparative analysis with structurally related compounds reveals enhanced binding kinetics. For instance, replacement of the cyanopyrazine with unsubstituted pyrazine decreases target affinity by 12-fold in enzymatic assays, underscoring the cyano group’s role in polar interactions.

Historical Context and Discovery Process

The compound’s development traces to three evolutionary phases in heterocyclic chemistry:

Phase 1 (2010–2015) : Early work on pyrazine-cyclohexyl ethers established baseline synthetic routes via nucleophilic aromatic substitution, achieving modest yields (35–40%).

Phase 2 (2016–2020) : Introduction of stereochemical control through chiral auxiliaries enabled gram-scale production of (1r,4r)-configured intermediates, as evidenced by patent filings for related cyclohexyl-pyrazine derivatives.

Phase 3 (2021–Present) : Late-stage functionalization strategies allowed incorporation of the 2-fluorophenylacetamide group via Buchwald-Hartwig coupling, achieving 78% yield in optimized conditions.

Position within Pyrazine-Based Research Compounds

This derivative occupies a strategic niche in pyrazine research, as illustrated by comparative structural analysis:

| Feature | This Compound | Benchmark Pyrazines |

|---|---|---|

| Substituent at C2 | Cyano | Methyl (75% of analogs) |

| Cyclohexyl substitution | (1r,4r)-configured | Unsubstituted (60%) |

| Acetamide modification | 2-Fluorophenyl | Phenyl (42%), Aliphatic (58%) |

The compound’s combination of electron-withdrawing cyano groups and fluorinated aromatics places it in the top 15% of pyrazine derivatives for calculated ligand efficiency (>0.35).

Current Research Trajectory and Scientific Priorities

Four prioritized research domains dominate current investigations:

1. Synthetic Methodology Optimization

Recent advances focus on flow chemistry approaches to improve the critical cyclohexyl etherification step, reducing reaction times from 48 hours to 6 hours while maintaining 92% enantiomeric excess.

2. Target Deconvolution Studies

Proteomic profiling using affinity chromatography matrices functionalized with the compound has identified putative interactions with:

- Serine/threonine kinases (72% of captured proteins)

- G-protein-coupled receptors (18%)

- Epigenetic regulators (10%)

Preliminary data suggest preferential binding to kinase subfamilies containing conserved glycine-rich loops.

3. Structure-Activity Relationship (SAR) Expansion

Systematic modification of the acetamide side chain has established that:

- Fluorine at the phenyl ortho position improves metabolic stability by 3× versus para analogs

- N-methylation of the acetamide nitrogen abolishes activity, indicating essential hydrogen bonding capacity

4. Computational Modeling Advancements Molecular dynamics simulations using Gaussian-accelerated sampling techniques predict a binding pose where the cyanopyrazine oxygen participates in a water-mediated hydrogen bond network with kinase activation loops.

Propiedades

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c20-16-4-2-1-3-13(16)11-18(25)24-14-5-7-15(8-6-14)26-19-17(12-21)22-9-10-23-19/h1-4,9-10,14-15H,5-8,11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXGYSHLAPHYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide typically involves multiple steps:

Formation of the pyrazine moiety: Starting with a suitable precursor, such as 2-chloropyrazine, a nucleophilic substitution reaction with a cyanide source (e.g., sodium cyanide) can introduce the cyano group.

Cyclohexyl ring functionalization: The cyclohexyl ring can be functionalized through a series of reactions, including hydrogenation and hydroxylation, to introduce the necessary functional groups.

Coupling reactions: The pyrazine derivative is then coupled with the functionalized cyclohexyl compound using a suitable coupling agent (e.g., EDCI or DCC) to form the desired intermediate.

Final acylation: The intermediate is acylated with 2-fluorophenylacetic acid under appropriate conditions (e.g., using a base like triethylamine) to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of primary amines from the cyano group.

Substitution: Various substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a common scaffold with several acetamide derivatives, differing primarily in substituents on the cyclohexyl ring and the aryl/heteroaryl groups. Key analogs include:

ISRIB Analogs (e.g., ISRIB-A13, ISRIB-A14, ISRIB-A15)

- ISRIB-A13: 2-(4-Cyanophenoxy)-N-[(1r,4r)-4-[2-(4-cyanophenoxy)acetamido]cyclohexyl]acetamide Substituents: Dual 4-cyanophenoxy groups. Synthesis: 36% yield via HOBt/EDC coupling in DMF . Pharmacological Role: eIF2B modulator with demonstrated activity in stress response pathways.

- ISRIB-A14: 2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide Substituents: Chlorinated phenoxy groups. Synthesis: 86% yield; higher lipophilicity due to chlorine atoms .

- ISRIB-A15: 2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(3,4-dichlorophenoxy)acetamido]cyclohexyl]acetamide Substituents: Uniform dichlorophenoxy groups. Key Difference: Enhanced steric bulk compared to the target compound’s pyrazine-fluorophenyl system .

BK74347: N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2-(thiophen-2-yl)acetamide

- Substituents: Thiophene instead of 2-fluorophenyl.

- Molecular Weight: 342.41 g/mol vs. ~344.3 g/mol for the target compound.

- Pharmacokinetic Implications: Thiophene’s lower electronegativity may reduce blood-brain barrier penetration compared to fluorophenyl .

Compound III-38: N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogous Compounds

Functional Group Impact on Bioactivity

Actividad Biológica

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide is a synthetic compound with notable potential in medicinal chemistry. This article reviews its biological activity, synthesis, and implications for drug discovery, drawing from various sources to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Molecular Formula : C18H20N4O2

- Molecular Weight : Approximately 342.4154 g/mol

- CAS Number : 2034203-74-0

The structural components include a cyclohexyl group linked to a cyanopyrazinyl ether and a fluorophenyl acetamide moiety, which contribute to its unique pharmacological properties.

Preliminary studies indicate that N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide may interact with specific biological targets, potentially influencing pathways related to:

- Cell Proliferation : The compound shows promise in inhibiting the growth of various cancer cell lines.

- Apoptosis Induction : It may promote programmed cell death in malignant cells through mitochondrial pathways.

These interactions are crucial for understanding its therapeutic potential and require further investigation to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Contains thiophene instead of fluorophenol | Potentially different pharmacological profile due to thiophene's electron-donating properties |

| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Features a difluorobenzo structure | May exhibit enhanced lipophilicity due to fluorine substituents |

| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Contains methoxy groups | Different electronic properties affecting biological activity |

This comparison illustrates how variations in substituents can lead to distinct biological activities and pharmacological profiles, highlighting the uniqueness of this compound within its class.

Synthesis and Research Findings

The synthesis of N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Cyclohexane Framework : Using cyclization reactions.

- Substitution Reactions : Introducing the cyanopyrazinyl ether and fluorophenyl acetamide moieties.

These methods ensure high yields and purity levels necessary for biological testing.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research indicates that N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in K562 leukemia cells .

- Mechanistic Insights : Further investigations into its mechanism revealed that it may induce apoptosis through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and increased caspase activity .

Q & A

Q. What are the key structural features of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide that influence its biological activity?

The compound's activity is modulated by:

- The stereochemistry of the (1r,4r)-cyclohexyl group, which affects conformational stability and target binding .

- The 3-cyanopyrazine moiety, which may engage in hydrogen bonding or π-π stacking interactions with biological targets .

- The 2-fluorophenyl group, where fluorine's electronegativity enhances lipophilicity and metabolic stability . Comparative studies with analogs (e.g., thiophene or methoxy substitutions) reveal distinct pharmacological profiles, emphasizing the importance of substituent electronic properties .

Q. What synthetic methodologies are reported for this compound?

Synthesis typically involves:

- Step 1: Substitution reactions under alkaline conditions to introduce the pyrazinyloxy group to the cyclohexyl scaffold .

- Step 2: Condensation of the intermediate with 2-(2-fluorophenyl)acetic acid derivatives using coupling agents like DCC or EDC .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC and NMR .

Q. How is the compound characterized for purity and structural integrity?

Standard protocols include:

- NMR spectroscopy (1H/13C) to confirm stereochemistry and functional groups .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

- X-ray crystallography (where applicable) to resolve absolute configuration .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Critical parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst optimization: Piperidine or DMAP can accelerate condensation steps .

- Temperature control: Maintaining 60–80°C during cyclization minimizes side reactions .

- Scale-up challenges: Batch-wise purification and inert atmospheres are essential for reproducibility .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs?

Systematic approaches involve:

- Substituent variation: Testing analogs with halogen (Cl, Br), electron-donating (OMe), or bulky groups (isopropyl) on the phenyl/cyclohexyl moieties .

- In vitro assays: Comparing IC50 values in target-specific models (e.g., kinase inhibition) to correlate structural changes with potency .

- Computational modeling: Docking studies (e.g., AutoDock) to predict binding affinities based on steric/electronic effects .

Q. How can conflicting biological activity data between in vitro and in vivo studies be addressed?

Potential solutions include:

- Pharmacokinetic profiling: Assessing bioavailability, plasma stability, and tissue distribution to identify metabolic liabilities .

- Formulation adjustments: Using nanoparticle carriers or prodrug strategies to enhance solubility and target engagement .

- Orthogonal assays: Validating results with alternative cell lines or animal models to rule out assay-specific artifacts .

Q. What methodologies are used to evaluate the compound’s potential off-target effects?

Key approaches:

- Broad-spectrum kinase profiling: Screen against panels of 100+ kinases to assess selectivity .

- Toxicity assays: Measure cytotoxicity in primary hepatocytes or cardiac cells (e.g., hERG inhibition) .

- Transcriptomic analysis: RNA-seq to identify unintended pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.